

2-Fluoro-3-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoic acid

Cat. No.: B1349807

[Get Quote](#)

An In-depth Technical Guide to 2-Fluoro-3-methylbenzoic Acid

This technical guide provides a comprehensive overview of **2-Fluoro-3-methylbenzoic acid**, a key intermediate in organic synthesis. The document details its chemical properties, experimental protocols for its derivatization, and its molecular structure, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

2-Fluoro-3-methylbenzoic acid, with the CAS number 315-31-1, is a white to off-white crystalline powder.^{[1][2]} It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^[2] Its chemical reactivity is primarily centered around the carboxyl group, which can undergo reactions such as esterification, reduction, and halogenation.^[1]

Quantitative Data Summary

The key quantitative properties of **2-Fluoro-3-methylbenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C8H7FO2	[1] [3] [4] [5]
Molecular Weight	154.14 g/mol	[1] [2] [4] [5]
Melting Point	114-116 °C	[2]
Boiling Point	258.351 °C at 760 mmHg	[2]
Density	1.259 g/cm³	[2]
Flash Point	110.047 °C	[2]
pKa	3.34±0.10 (Predicted)	[2]

Experimental Protocols

Detailed methodologies for key reactions involving **2-Fluoro-3-methylbenzoic acid** are crucial for reproducible research. Below is a protocol for a common esterification reaction.

Esterification of 2-Fluoro-3-methylbenzoic Acid

This protocol describes the conversion of **2-Fluoro-3-methylbenzoic acid** to its corresponding methyl ester using dimethyl sulfate under basic conditions.[\[1\]](#)

Materials:

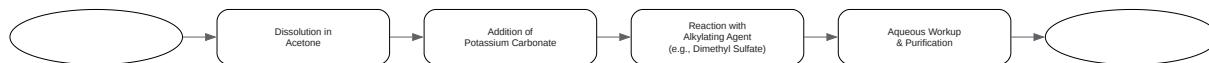
- **2-Fluoro-3-methylbenzoic acid**
- Acetone
- Potassium carbonate (K₂CO₃)
- Dimethyl sulfate
- 100 mL round-bottom flask
- Magnetic stirrer

Procedure:

- Add 2g of **2-Fluoro-3-methylbenzoic acid** to a dry 100 mL round-bottom flask.[1]
- Dissolve the acid in 20 mL of acetone.[1]
- Add 2.15 g (15.6 mmol, 1.2 equivalents) of potassium carbonate to the mixture.[1]
- Stir the resulting suspension with a magnetic stirrer until the evolution of gas ceases, which typically takes about 10 minutes.[1]
- At this point, the reaction mixture is ready for the addition of the alkylating agent, such as dimethyl sulfate, to proceed with the esterification.

Molecular Structure and Synthesis Pathway

The structural arrangement of atoms and the synthetic routes to obtain **2-Fluoro-3-methylbenzoic acid** are of fundamental importance for its application in targeted chemical synthesis.


Molecular Structure

The molecular structure of **2-Fluoro-3-methylbenzoic acid** consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a carboxylic acid group at position 1.

Caption: 2D structure of **2-Fluoro-3-methylbenzoic acid**.

Synthesis Workflow Example

A general workflow for the synthesis of a derivative from **2-Fluoro-3-methylbenzoic acid**, such as an ester, is depicted below. This logical diagram illustrates the typical progression from starting material to final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the esterification of **2-Fluoro-3-methylbenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [2-Fluoro-3-methylbenzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349807#2-fluoro-3-methylbenzoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com